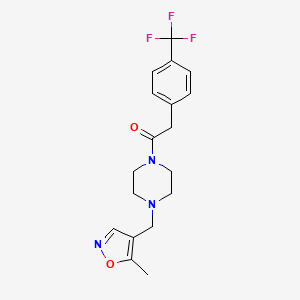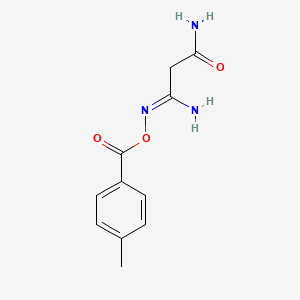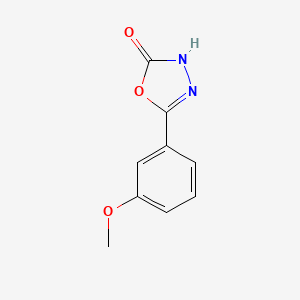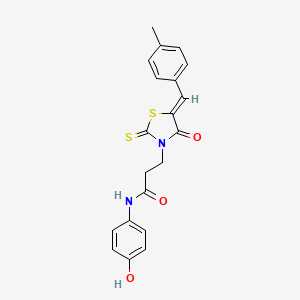![molecular formula C16H12O4 B2951474 (Z)-4-([1,1'-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid CAS No. 160428-91-1](/img/structure/B2951474.png)
(Z)-4-([1,1'-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-([1,1’-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid is an organic compound that features a biphenyl group attached to a hydroxy-oxobutenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-([1,1’-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid typically involves the reaction of biphenyl derivatives with suitable reagents under controlled conditions. One common method involves the use of Grignard reagents, where biphenyl magnesium bromide reacts with appropriate carbonyl compounds to form the desired product . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and electrophilic substitution reactions are employed to achieve efficient production .
化学反应分析
Types of Reactions
(Z)-4-([1,1’-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, lithium aluminum hydride, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols .
科学研究应用
Chemistry
In chemistry, (Z)-4-([1,1’-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid is used as a building block for synthesizing more complex molecules.
Biology and Medicine
It may be used in the development of pharmaceuticals and as a probe for studying biochemical pathways .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its biphenyl structure imparts desirable properties like thermal stability and chemical resistance .
作用机制
The mechanism of action of (Z)-4-([1,1’-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. This interaction can modulate biochemical pathways and lead to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other biphenyl derivatives and hydroxy-oxobutenoic acids. Examples include biphenyl-4-carboxylic acid and 4-hydroxy-4-oxobutenoic acid .
Uniqueness
What sets (Z)-4-([1,1’-biphenyl]-4-yl)-2-hydroxy-4-oxobut-2-enoic acid apart is its combination of a biphenyl group with a hydroxy-oxobutenoic acid moiety.
属性
IUPAC Name |
(Z)-4-hydroxy-2-oxo-4-(4-phenylphenyl)but-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-14(10-15(18)16(19)20)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10,17H,(H,19,20)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXKCIHZJJBMKZ-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC(=O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=C/C(=O)C(=O)O)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B2951391.png)
![(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid](/img/new.no-structure.jpg)
![N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methyl-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2951393.png)

![4-Ethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2951398.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2951403.png)
![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2951404.png)
![3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2951405.png)
![2-ETHYL-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BUTANAMIDE](/img/structure/B2951406.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2951407.png)

![N-(4-methoxyphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2951409.png)

